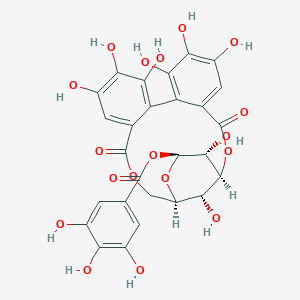

Corilagin (Standard)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Comprehensive Technical Guide: Corilagin from Phyllanthus Species - Distribution, Extraction, and Anti-Tumor Mechanisms

Introduction to Corilagin and Its Natural Sources in Phyllanthus Species

Corilagin (β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-d-glucose) is an ellagitannin polyphenolic compound with the chemical formula C₂₇H₂₂O₁₈ and a molecular weight of 634.5 g/mol. It appears as an off-white acicular crystalline powder that readily dissolves in polar organic solvents including methanol, ethanol, acetone, and DMSO [1]. As a member of the tannin family, Corilagin has attracted significant scientific interest due to its diverse pharmacological activities and presence in various medicinal plants, particularly within the Phyllanthus genus (Euphorbiaceae family) [2] [1].

The Phyllanthus genus encompasses multiple species known to contain Corilagin, including: Phyllanthus niruri L., Phyllanthus urinaria L., Phyllanthus emblica L., and Phyllanthus tenellus Roxb. [2] [3] [4]. These plants have been traditionally employed in various ethnomedicinal systems across tropical and subtropical regions for treating numerous ailments including hepatitis, nephritic disorders, gastrointestinal conditions, and painful syndromes [2] [3] [5]. The therapeutic potential of these plants has been extensively studied, revealing a spectrum of biological activities such as anticancer, hepatoprotective, antiangiogenic, antioxidant, and anti-inflammatory effects [3]. Corilagin has been identified as one of the major active constituents responsible for these pharmacological properties, particularly the notable anti-tumor effects observed in various cancer models [2].

Quantitative Analysis of Corilagin's Anti-Tumor Activity

Anti-Proliferative Effects Across Cancer Cell Lines

Extensive in vitro studies have demonstrated Corilagin's potent anti-proliferative effects against diverse cancer cell lines. The inhibitory activity varies depending on the cancer type, with notable potency observed in specific malignancies as quantified in Table 1.

Table 1: Anti-proliferative Effects of Corilagin on Various Cancer Cell Lines

| Cancer Type | Cell Line | IC₅₀ Value | Experimental Conditions | Citation |

|---|---|---|---|---|

| Ovarian Cancer | SKOv3ip | <30 μM | 72-hour treatment | [2] |

| Ovarian Cancer | Hey | <30 μM | 72-hour treatment | [2] |

| Colorectal Cancer | HCT-8 | 29.78 ± 1.25 μM | 48-hour treatment | [6] |

| Colorectal Cancer | HCT-8 | 31.69 ± 2.04 μM | 24-hour treatment | [6] |

| Normal Ovarian Surface Epithelium | Primary cells | ~160 μM | 72-hour treatment | [2] |

The dose-dependent response of Corilagin is evident across multiple studies, with significantly higher IC₅₀ values in normal cells compared to cancer cells, suggesting a favorable therapeutic window [2]. For instance, while ovarian cancer cell lines SKOv3ip and Hey showed IC₅₀ values below 30 μM, normal ovarian surface epithelial cells exhibited IC₅₀ values approximately 5-fold higher (approximately 160 μM), indicating selective cytotoxicity against malignant cells [2]. In colorectal cancer HCT-8 cells, the similar IC₅₀ values after 24-hour (31.69 ± 2.04 μM) and 48-hour (29.78 ± 1.25 μM) treatments suggest a consistent and sustained anti-proliferative effect over time [6].

In Vivo Anti-Tumor Efficacy and Synergistic Combinations

Table 2: In Vivo Efficacy and Combination Studies of Corilagin

| Study Model | Treatment Protocol | Key Findings | Citation |

|---|---|---|---|

| SKOv3ip xenograft mice | Intraperitoneal delivery | Significant tumor growth inhibition (P < 0.05) compared to untreated controls | [2] |

| HCT-8 cells with 5-FU combination | Fixed ratio (1:3) Corilagin:5-FU for 48h | Strong synergistic effect (Combination Index CI < 0.3) | [6] |

| HCT-8 cells with 5-FU combination | Various ratio concentrations | Synergistic effects (0.3 < CI < 0.7) across multiple concentrations | [6] |

The synergistic relationship between Corilagin and conventional chemotherapeutic agents represents a promising approach for enhancing therapeutic efficacy while reducing side effects. The combination of Corilagin with 5-fluorouracil (5-FU) demonstrated particularly notable results, with Combination Index (CI) values indicating strong synergy (CI < 0.3) to moderate synergy (0.3 < CI < 0.7) across various concentration ratios [6]. This suggests that Corilagin may potentially reduce the required dosage of conventional chemotherapeutics while maintaining or even enhancing anti-tumor efficacy, thereby potentially mitigating dose-limiting toxicities associated with drugs like 5-FU [6].

Experimental Protocols for Corilagin Research

Extraction and Purification Methodologies

The extraction and purification of Corilagin from Phyllanthus species has been optimized using several complementary approaches:

Traditional Ethanol Extraction and Chromatography: Early methods involved extracting dried, whole Phyllanthus niruri L. herb with ethanol through three successive extractions, followed by sequential fractionation with n-hexane, trichloromethane ethyl acetate, and n-butanol. The n-butanol fraction was then subjected to Medium Pressure Liquid Chromatography (MPLC) using stepwise acetone gradients (5% for washing, 15% for elution). The resulting fraction was further purified through a polyamide column with ethanol gradients (15% for washing, 25% for elution), followed by final purification using a Sephadex LH-20 column. This approach yielded Corilagin with 98.7% purity as confirmed by High Performance Liquid Chromatography (HPLC) [2].

Ionic Liquid-Based Extraction: A more recent green extraction method utilizes 0.4 M [BMIm]Br (ionic liquid) with a liquid-solid ratio of 10:1, dispersed by ultrasonication at 50°C for 15 minutes. This process employs Macroporous resin D101 for [BMIm]Br removal, followed by preparative HPLC (prep-HPLC) to achieve Corilagin purity of 86.49%. Final purification through water precipitation enhances purity to 99.12%, providing a rapid and environmentally friendly large-scale preparation method [4] [7].

Hot Water Extraction for Plant Extracts: For preliminary studies using crude Phyllanthus extracts, the whole plant can be minced and mixed with 100°C hot water in a proportion of 1:20 (w/v) for 4 hours, repeated with fresh water. The resulting crude extract is filtered and lyophilized to dry powder, yielding approximately 26.4% (w/w) from the original plant material. The extract is prepared as a stock solution by dissolving dry powder from 100 mg of original whole plant in 1 mL sterile water (100 mg/mL stock) [3].

Cell-Based Anti-Tumor Activity Assays

Standardized protocols for evaluating Corilagin's anti-tumor mechanisms include:

Cell Proliferation Assay: The Sulforhodamine B (SRB) cell proliferation assay is commonly employed. Cancer cells (1.5-2.0×10³ cells per well in 100 μL medium) are seeded in 96-well plates and treated with Corilagin (typically 0-40 μM for cancer cells, 0-480 μM for normal cells) for 72 hours. After treatment, cells are fixed with 30% trichloroacetic acid (50 μL) incubated at 4°C for 60 minutes, washed, dried, and stained with 0.4% SRB (100 μL) for 30 minutes. Plates are rinsed with 0.1% acetic acid, air-dried, and 100 μL of Tris base (10 mM/L) is added before shaking. SRB values are measured at 490 nm wavelength, with experiments performed in quintuplicate and repeated three times for statistical reliability [2]. The MTT assay represents an alternative approach, where cells are treated with Corilagin, washed with PBS, followed by addition of MTT solution (0.05 mg/mL) and incubation at 37°C for 1 hour. After removing media, formazan crystals are dissolved in DMSO for optical density measurement at 570 nm [3].

Cell Cycle Analysis: Ovarian cancer cells (SKOv3ip and Hey) are seeded in 60-mm plates (1-2×10⁵/plate) and treated with Corilagin (20-40 μM) or DMSO control. After 24 or 48 hours, cells are trypsinized, collected in PBS, fixed, and washed with 70% cold ethanol. Following treatment with RNase (10 μg/mL), cells are stained with propidium iodide (PI, 50 μg/mL) for 15 minutes at room temperature. Cell cycle distribution is analyzed by flow cytometry (FACS Calibur) with data processing using ModFit3.0 software [2].

Apoptosis Analysis: Hey cells are seeded in 60-mm dishes (1-2×10⁵/dish) and treated with Corilagin (20-40 μM) or DMSO control. After 24 and 48 hours, cells are trypsinized, collected in PBS, and stained with Annexin V and PI according to the manufacturer's protocol for the Vybrant Apoptosis Assay Kit. Stained cells are analyzed by flow cytometry to quantify apoptotic populations [2]. The TUNEL (Terminal Deoxynucleotidyl Transferase-Mediated dUTP Nick End-Labeling) assay provides complementary apoptosis assessment. Cells plated on slides with or without Corilagin treatment are fixed with 4% methanol-free formaldehyde for 5 minutes at 4°C, washed with PBS, and processed using an in situ Cell Death Detection Kit Fluorescein according to manufacturer instructions. TUNEL-positive cells are visualized by immunofluorescent microscopy [3].

Protein Analysis and Molecular Mechanism Elucidation

Western Blot Analysis: SKOv3ip and Hey cells are seeded in 60-mm plates (1-2×10⁵/plate) and treated with Corilagin (20-40 μM) or DMSO control for 24, 48, or 72 hours. Protein extraction and immunoblotting are performed using standard protocols with antibodies targeting specific proteins including pAKT, AKT, pERK, ERK, Snail, Cyclin B1, Myt1, Phospho-cdc2, Phospho-Weel, and GAPDH as loading control [2].

Reverse Phase Protein Array (RPPA): Untreated and Corilagin-treated HO8910PM cells are analyzed using RPPA at core facilities (e.g., The University of Texas, M.D. Anderson Cancer Center RPPA Core Facility). This high-throughput approach enables simultaneous assessment of hundreds of proteins and phosphorylation states, providing comprehensive signaling pathway analysis [2].

Molecular Mechanisms and Signaling Pathways

Corilagin exerts its anti-tumor effects through multiple interconnected molecular pathways, as systematically illustrated in the following diagram:

Figure 1: Comprehensive Molecular Mechanisms of Corilagin's Anti-Tumor Activity

The diagram above illustrates the multifaceted molecular mechanisms through which Corilagin exerts its anti-tumor effects, including TGF-β secretion inhibition, signaling pathway modulation, cell cycle arrest, apoptosis induction, and immunomodulation via ERAP1 inhibition.

TGF-β Pathway Inhibition and EMT Suppression

Corilagin demonstrates a specific targeting action against TGF-β secretion, a key regulator of tumor progression and metastasis. In ovarian cancer cell lines, Corilagin significantly inhibits TGF-β secretion into culture supernatant, contrasting with the lack of similar effects observed with the cytotoxic drug Paclitaxel, suggesting a specific mechanism distinct from general cytotoxicity [2]. This inhibition of TGF-β secretion subsequently blocks TGF-β-induced stabilization of Snail, a master regulator of epithelial-mesenchymal transition (EMT) - a critical process in cancer metastasis [2]. Through this mechanism, Corilagin effectively suppresses EMT programming, potentially limiting the metastatic potential of cancer cells. Furthermore, Corilagin disrupts both the canonical (Smad-dependent) and non-canonical (ERK/AKT) TGF-β signaling pathways, creating a comprehensive blockade of TGF-β-mediated oncogenic signaling [2].

Cell Cycle Arrest at G2/M Phase

Corilagin induces cell cycle arrest specifically at the G2/M phase transition in ovarian cancer cells, preventing cells from entering mitosis and ultimately leading to growth inhibition [2]. Immunoblotting assays reveal that this cell cycle arrest is associated with the downregulation of key cell cycle regulatory proteins including Cyclin B1, Myt1, Phospho-cdc2, and Phospho-Weel [2]. These proteins collectively control the G2/M checkpoint and their coordinated downregulation provides a molecular basis for the observed cell cycle arrest. In colorectal cancer cells, Corilagin alone or in combination with 5-FU induces S-phase blockade, indicating tissue-specific variations in cell cycle effects [6]. The ability to disrupt cell cycle progression represents a fundamental mechanism contributing to Corilagin's anti-proliferative activity across multiple cancer types.

Apoptosis Induction Through Multiple Pathways

Corilagin activates apoptotic cell death through both extrinsic and intrinsic pathways. In human osteosarcoma cells, Corilagin upregulates Fas receptor/ligand expression, initiating the extrinsic apoptosis pathway [3]. Simultaneously, it increases both intracellular and mitochondrial reactive oxygen species (ROS), leading to alterations in mitochondrial membrane permeability and modulation of Bcl-2 family proteins, including upregulation of Bid, tBid, and Bax, with concomitant downregulation of Bcl-2 [3]. These mitochondrial changes trigger the intrinsic apoptosis pathway, resulting in the amplification of caspase cascades and execution of apoptotic cell death [3]. Studies using mitochondrial respiratory-defective cells (143Bρ⁰) demonstrated less pronounced ROS increases and mitochondrial membrane potential changes compared to wild-type cells, confirming the essential role of functional mitochondria in Corilagin-induced apoptosis [3].

GRP78 Downregulation and Chemosensitization

In colorectal cancer models, Corilagin demonstrates significant synergistic effects with conventional chemotherapeutic agents, particularly 5-fluorouracil (5-FU) [6]. This synergistic activity is associated with Corilagin's ability to downregulate glucose-regulated protein 78 (GRP78), an endoplasmic reticulum chaperone protein overexpressed in various cancers that plays key roles in proliferation, migration, and drug resistance [6]. GRP78 downregulation enhances chemosensitivity through multiple mechanisms, including inhibition of survival signaling via the Akt pathway, activation of PP2A, and modulation of intracellular ROS levels [6]. The combination of Corilagin with 5-FU results in S-phase cell cycle blockade, increased intracellular ROS production, and enhanced apoptosis, collectively contributing to the observed synergistic anti-tumor activity [6].

ERAP1 Inhibition and Immunomodulatory Potential

Recent research has identified endoplasmic reticulum aminopeptidase 1 (ERAP1) as a novel direct molecular target of Corilagin [8]. ERAP1 serves as a critical "editor" of endogenous antigen peptides in the endoplasmic reticulum, playing a key role in the MHC-I-mediated antigen processing and presentation pathway [8]. Biochemical experiments demonstrate that Corilagin directly binds to the ERAP1 active site in a substrate-competitive inhibition mode, potentially preferentially binding to the S1 pocket and more distal sites of ERAP1 [8]. In cell models of ankylosing spondylitis mediated by HLA-B27 antigen presentation, Corilagin reverses ERAP1-induced endoplasmic reticulum stress and disrupted antigen presentation phenotypes, suggesting potential therapeutic value for "MHC-I-opathy" related autoimmune diseases and tumor immune evasion [8].

Therapeutic Potential and Future Perspectives

The comprehensive pharmacological profile of Corilagin positions it as a promising multi-target therapeutic agent with potential applications in oncology, immunology, and inflammatory diseases. Its ability to simultaneously modulate multiple signaling pathways (TGF-β/AKT/ERK/Smad), induce cell cycle arrest, promote apoptosis through mitochondrial mechanisms, downregulate GRP78 to reverse chemoresistance, and directly inhibit ERAP1 for immunomodulation represents a unique polypharmacological approach [2] [3] [8]. The favorable toxicity profile of Corilagin, evidenced by its significantly higher IC₅₀ values in normal cells compared to cancer cells, further enhances its therapeutic potential [2].

References

- 1. Comprehensive Analysis of Metabolic Changes in Mice ... [pmc.ncbi.nlm.nih.gov]

- 2. A potential anti-tumor herbal medicine, Corilagin, inhibits ... [pmc.ncbi.nlm.nih.gov]

- 3. Phyllanthus urinaria Induces Apoptosis in Human ... [pmc.ncbi.nlm.nih.gov]

- 4. Preparative purification of corilagin from Phyllanthus by ... [pubs.rsc.org]

- 5. Anti-hyperalgesic activity of corilagin, a tannin isolated from ... [sciencedirect.com]

- 6. Corilagin enhances the anti-tumor activity of 5-FU by ... [nature.com]

- 7. Preparative purification of corilagin from Phyllanthus by ... [pubmed.ncbi.nlm.nih.gov]

- 8. Corilagin regulates antigen processing and presentation ... [pubmed.ncbi.nlm.nih.gov]

Core Anti-inflammatory Mechanisms of Corilagin

The table below summarizes the primary anti-inflammatory mechanisms of corilagin identified in recent studies:

| Mechanism | Biological Target/Pathway | Key Findings | Experimental Model |

|---|---|---|---|

| Inhibition of NLRP3 Inflammasome Activation | Olfr2/Adcy3/TLR4 → NF-κB (priming) → NLRP3/NEK7/ASC → Caspase-1 → IL-1β, IL-18, GSDMD (pyroptosis) [1]. | Reduced serum lipids, alleviated aortic pathology, decreased lipid deposition, and suppressed expression of Olfr2 pathway molecules and pyroptosis-related proteins (GSDMD-N) [1]. | In vivo: ApoE−/− mice (atherosclerosis model); In vitro: Ana-1 murine macrophages and mouse Bone Marrow-Derived Macrophages (BMDMs) [1]. |

| Modulation of Metabolic Pathways | Multiple pathways involving glucose, lipid, and amino acid metabolism [2]. | Induced 20, 9, 11, 7, 16, 19, 14, 15, and 16 differential metabolites in the intestine, lung, kidney, stomach, heart, liver, hippocampus, cerebral cortex, and serum, respectively [2]. | Mouse models analyzed via GC-MS [2]. |

| Direct Inhibition of ERAP1 Enzyme | Binds non-covalently to the active site of ERAP1, competitively inhibiting its activity without affecting the homologous enzyme ERAP2 [3]. | Reversed endoplasmic reticulum stress and disturbances in antigen presentation induced by overactive ERAP1 in an HLA-B27-mediated Ankylosing Spondylitis (AS) cell model [3]. | In vitro: Enzyme activity assays, cellular models of AS [3]. |

Experimental Protocols for Key Studies

Studying the NLRP3 Inflammasome Pathway

This methodology is used to investigate corilagin's effect on the Olfr2-NLRP3 pathway in atherosclerosis.

- In Vivo Model Setup

- Animals: ApoE−/− mice are used to model atherosclerosis [1].

- Induction: Mice are fed a high-fat, high-cholesterol diet to induce disease progression [1].

- Treatment: Corilagin is administered to the treatment group. A positive control group (e.g., aspirin) and a model control group (disease model without treatment) are included for comparison [1].

- In Vitro Cell Culture & Stimulation

- Cell Lines: Utilizes Ana-1 murine macrophage cell line and primary mouse Bone Marrow-Derived Macrophages (BMDMs) [1].

- Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C with 5% CO₂ [1].

- Inflammation Induction: Cells are stimulated with Lipopolysaccharides (LPS) at 1μg/ml and Oxidized Low-Density Lipoprotein (Ox-LDL) at 100μg/ml for 24 hours to mimic inflammatory conditions [1].

- Intervention: Cells are treated with varying concentrations of corilagin (e.g., 25μg/ml, 50μg/ml, 100μg/ml) post-stimulation [1].

- Genetic Manipulation (for Mechanistic Validation)

- Lentiviral Vectors: Ana-1 cells are infected with lentivirus constructs for Olfr2-overexpression (Olfr2-OE) or Olfr2-knockdown (Sh-Olfr2), alongside their respective controls (Ctrl-OE, Sh-Ctrl) [1].

- Selection: Transduced cells are selected using puromycin (2μg/ml) for two weeks to establish stable cell lines [1].

- Key Outcome Measurements

- Protein Analysis: Measure expression levels of proteins in the Olfr2 pathway, NLRP3 inflammasome components (NLRP3, ASC, Caspase-1), and pyroptosis markers (GSDMD, GSDMD-N) via Western Blot [1].

- Cytokine Detection: Quantify levels of active pro-inflammatory cytokines like IL-1β and IL-18 using ELISA [1].

- Histological Analysis: Examine aortic tissues for pathological changes and lipid deposition (e.g., Oil Red O staining) [1].

- Gene Expression: Validate genetic manipulation efficiency and measure gene expression of targets via Quantitative Real-Time PCR (RT-qPCR) [1].

Identifying ERAP1 as a Direct Target

This protocol outlines the process of discovering and validating ERAP1 as a direct molecular target of corilagin.

- Protein Preparation and Screening

- Expression & Purification: The wild-type ERAP1 protein (and related mutants) is expressed in HEK293F cells and purified using Ni-NTA, anion exchange, and size exclusion chromatography [3].

- Inhibitor Screening: A high-throughput screen of a natural product library (~200,000 molecules) is performed to identify ERAP1 inhibitors. Corilagin is identified as a hit from this screen [3].

- Enzymatic Activity and Selectivity Assays

- Binding Interaction Studies

- Cellular Level: Techniques like Cellular Thermal Shift Assay (CETSA) can be used to confirm the interaction between corilagin and ERAP1 within cells [3].

- Protein Level: Surface Plasmon Resonance (SPR) or similar biophysical methods are employed to characterize the binding affinity (e.g., KD value) and kinetics, demonstrating a direct and non-covalent interaction [3].

- Mode of Inhibition: Biochemical experiments and structural analysis (e.g., molecular docking) are used to determine that corilagin acts as a competitive inhibitor at the enzyme's active site [3].

- Functional Cellular Assays

Signaling Pathway Visualizations

The following diagrams, defined using the DOT language, illustrate the key anti-inflammatory pathways of corilagin.

Corilagin Inhibits NLRP3 Inflammasome Activation via the Olfr2 Pathway

Diagram 1: Corilagin suppresses NLRP3 inflammasome activation and pyroptosis by inhibiting the Olfr2 pathway and inflammasome assembly.

Corilagin Directly Binds and Inhibits ERAP1

Diagram 2: Corilagin binds ERAP1 to prevent over-processing of antigen peptides, restoring normal immune presentation.

Interpretation of Key Findings

The provided diagrams and data can be interpreted as follows:

- Multi-Target Action: The mechanisms in Diagrams 1 and 2 are not mutually exclusive. Corilagin likely exerts its broad anti-inflammatory effects by simultaneously targeting different pathways (innate immune inflammasome activation and adaptive immune antigen presentation) [1] [3].

- Therapeutic Implications: Inhibiting the NLRP3 inflammasome addresses the inflammatory driver of diseases like atherosclerosis [1]. Meanwhile, targeting ERAP1 offers a novel strategy for treating "MHC-I-opathies" such as Ankylosing Spondylitis, for which upstream therapeutics are limited [3].

- Experimental Design: The protocols highlight the importance of using both in vivo disease models and in vitro cell-based assays to validate efficacy and mechanism. Genetic manipulation (e.g., knockdown/overexpression) is crucial for confirming the specific role of a suspected target like Olfr2 [1].

References

Comprehensive Technical Guide: Corilagin as an NF-κB Pathway Inhibitor in Therapeutic Development

Executive Summary

Corilagin, a bioactive ellagitannin isolated from various medicinal plants including Phyllanthus urinaria and Geranium wilfordii, has emerged as a potent inhibitor of the NF-κB signaling pathway with significant therapeutic potential across multiple disease domains. Through systematic investigation across in vitro and in vivo models, corilagin has demonstrated multi-mechanistic activity by suppressing the phosphorylation and degradation of key NF-κB pathway components, inhibiting nuclear translocation of p65, and downregulating pro-inflammatory mediators. This comprehensive technical review synthesizes current evidence from peer-reviewed studies elucidating the molecular mechanisms, therapeutic applications, experimental methodologies, and translational potential of corilagin as an NF-κB pathway inhibitor for research and drug development applications. The accumulating preclinical evidence positions corilagin as a promising candidate for further development into therapeutics for chronic inflammatory diseases, autoimmune conditions, and metabolic disorders where NF-κB dysregulation plays a pathogenic role.

Chemical Background and Historical Context of Corilagin

Corilagin (β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-d-glucose) is a hydrolyzable tannin belonging to the ellagitannin class of natural products. First isolated from Caesalpinia coriaria (dividivi) in 1951, its initial structural characterization was completed in 1954, with subsequent revision of its axial chirality to R configuration established through definitive analytical studies [1]. The compound features a glucose core esterified with galloyl and hexahydroxydiphenoyl (HHDP) groups, with the HHDP group bridging the O-3 and O-6 positions of glucose and the galloyl group at the O-1 position [1]. The structural complexity of corilagin places it within a broader family of ellagitannins known for diverse biological activities, though its specific molecular configuration confers unique interactions with cellular signaling pathways.

The structural determination of corilagin has evolved significantly over decades of research. Early work relied on methylation studies and degradation analysis to establish the basic skeleton, while contemporary approaches have leveraged advanced spectroscopic techniques and chemical synthesis for definitive characterization [1]. The absolute configuration was confirmed through chemical correlation with schizandrin, which possesses established R-axial chirality, resolving earlier ambiguities in the stereochemical assignment [1]. This structural precision provides critical foundation for understanding corilagin's molecular interactions with pathway components and its mechanism of NF-κB inhibition at the atomic level.

Comprehensive Molecular Mechanisms of NF-κB Pathway Inhibition

Core NF-κB Signaling Disruption

The NF-κB pathway represents a master regulatory system controlling expression of genes central to inflammatory responses, cellular proliferation, and apoptosis. Corilagin demonstrates multi-tiered inhibition of this pathway through several well-characterized mechanisms. In rheumatoid arthritis research using MH7A human synovial cells, corilagin treatment dose-dependently suppressed the phosphorylation of key NF-κB components, including p65 and IκBα, induced by IL-1β stimulation [2]. This inhibition prevented IκBα degradation and subsequent nuclear translocation of the transcriptionally active p65 subunit, as confirmed through immunofluorescent staining showing blocked nuclear translocation of p65 [2]. The effect translated to downstream regulation of pro-inflammatory gene expression, with significant reduction in IL-6, IL-8, COX-2, and iNOS levels.

The inhibitory activity of corilagin extends to upstream pathway regulators across different disease models. In atherosclerosis research, corilagin demonstrated dose-dependent suppression of the LOX-1/MyD88/NF-κB signaling axis in both in vivo rabbit models and in vitro vascular smooth muscle cell studies [3]. This comprehensive pathway modulation resulted in reduced expression of key cytokines including monocyte chemoattractant protein-1 (MCP-1) and tumor necrosis factor α (TNF-α), highlighting the broad anti-inflammatory effects achieved through NF-κB inhibition [3]. The consistency of corilagin's effects across different cell types and stimulation conditions underscores its fundamental action on this pathway regardless of tissue context.

Complementary Pathway Modulation

Beyond direct NF-κB inhibition, corilagin exhibits parallel modulation of the MAPK signaling pathway, representing a complementary anti-inflammatory mechanism. In MH7A cells, corilagin treatment significantly reduced phosphorylation of ERK, JNK, and p38 MAP kinases in response to IL-1β stimulation [2]. This dual-pathway inhibition creates a synergistic effect that more comprehensively suppresses the inflammatory cascade than single-pathway targeting. The coordinated regulation of both NF-κB and MAPK pathways explains the potent anti-inflammatory and anti-proliferative effects observed across multiple disease models.

Recent research has identified a novel mechanism involving the olfactory receptor 2 (Olfr2) signaling pathway in atherosclerosis models. Corilagin treatment effectively suppressed Olfr2 expression in vascular macrophages, leading to inhibition of NLRP3 inflammasome activation and subsequent reduction in inflammation, macrophage polarization, and pyroptosis [4]. This pathway represents an upstream regulator of NF-κB activation, with Olfr2 signaling through adenylate cyclase 3 (Adcy3) to promote NF-κB-mediated inflammatory gene expression. The ability of corilagin to modulate this recently identified pathway expands our understanding of its multi-target mechanisms and provides new therapeutic angles for cardiovascular inflammation control.

Therapeutic Applications in Disease Models

Table 1: Corilagin Efficacy Across Disease Models

| Disease Model | Experimental System | Key Mechanisms | Observed Outcomes | Citation |

|---|---|---|---|---|

| Rheumatoid Arthritis | IL-1β-induced MH7A cells; AIA rats | NF-κB & MAPK pathway inhibition; Reduced MMP expression | Decreased proliferation, migration, invasion; Enhanced apoptosis; Reduced paw swelling | [2] |

| Atherosclerosis | ApoE−/− mice (HFD); LPS/Ox-LDL induced macrophages | NLRP3 inflammasome inhibition via Olfr2 pathway; Reduced lipid accumulation | Improved serum lipid profile; Decreased plaque formation; Reduced inflammation | [4] |

| Atherosclerosis | HFD rabbit model; Ox-LDL-induced VSMCs | LOX-1/MyD88/NF-κB pathway suppression | Inhibited VSMC proliferation/migration; Reduced intimal thickening | [3] |

| Radiation-Induced Brain Injury | Irradiated microglial cells | DSB-triggered NF-κB pathway inhibition | Suppressed microglial activation; Reduced neuroinflammation | [5] [6] |

| Cervical Carcinoma | CaSki and HeLa cell lines | Nanoparticle-enhanced delivery; Apoptosis induction | Improved controlled drug release; Enhanced cytotoxicity | [7] |

Rheumatoid Arthritis Applications

In rheumatoid arthritis research, corilagin has demonstrated compelling efficacy across both cellular and animal models. Using IL-1β-induced MH7A human synovial fibroblast cells, corilagin treatment resulted in dose-dependent inhibition of proliferation, migration, and invasion capacities, while simultaneously promoting apoptosis [2]. The pro-apoptotic effect was mediated through regulation of Bcl-2 family proteins, with corilagin upregulating pro-apoptotic Bax while suppressing anti-apoptotic Bcl-2 expression [2]. Additionally, corilagin significantly inhibited expression of matrix metalloproteinases (MMP-1, MMP-2, MMP-3, and MMP-9), which are crucial enzymes responsible for joint destruction in RA [2].

In adjuvant-induced arthritis (AIA) rat models, corilagin administration produced significant improvement in clinical disease parameters, including reduced paw swelling and lower arthritis scores [2]. Histopathological analysis revealed that corilagin treatment inhibited synovial hyperplasia and erosion while reducing inflammatory cell infiltration into joint tissues [2]. At the molecular level, corilagin decreased serum levels of pro-inflammatory cytokines including IL-6, TNF-α, IL-1β, and IL-17, confirming the broad anti-inflammatory effects mediated through NF-κB pathway inhibition [2]. These multi-faceted benefits highlight corilagin's potential as a comprehensive therapeutic agent targeting both inflammatory and destructive components of rheumatoid arthritis.

Cardiovascular Disease Applications

Atherosclerosis research has revealed corilagin's protective effects against vascular inflammation and plaque development. In ApoE−/− mouse models fed a high-fat diet, corilagin treatment significantly improved serum lipid profiles and reduced aortic plaque formation [4]. The compound demonstrated potent activity against NLRP3 inflammasome activation in vascular macrophages, a key driver of atherosclerotic progression [4]. Through suppression of the Olfr2 signaling pathway, corilagin reduced inflammation, macrophage polarization toward the pro-inflammatory M1 phenotype, and pyroptosis—a form of inflammatory cell death [4]. These effects position corilagin as a promising candidate for cardiovascular disease prevention and treatment.

Complementary studies in high-fat diet-induced atherosclerotic rabbit models confirmed corilagin's ability to alleviate atherosclerosis through alternative mechanisms. Treatment significantly reduced serum levels of total cholesterol, triglycerides, and LDL-C while increasing HDL-C levels [3]. Histological examination revealed decreased intimal thickening in the thoracic aorta and reduced formation of foam cells [3]. In ox-LDL-induced vascular smooth muscle cells, corilagin suppressed proliferation and migration—key processes in atherosclerotic plaque development and instability [3]. The consistent efficacy across different animal models and cell types underscores corilagin's potential as a multi-mechanistic therapeutic for cardiovascular diseases with inflammatory components.

Quantitative Experimental Data and Efficacy Metrics

Table 2: Corilagin Efficacy Metrics Across Experimental Models

| Parameter Assessed | Experimental System | Dosing/Concentration | Efficacy Outcomes | Citation |

|---|---|---|---|---|

| NF-κB Pathway Inhibition | IL-1β-induced MH7A cells | 10-40 μM | Reduced P-p65/p65 ratio; Blocked p65 nuclear translocation | [2] |

| MAPK Pathway Inhibition | IL-1β-induced MH7A cells | 10-40 μM | Decreased P-ERK/ERK, P-JNK/JNK, P-p38/p38 ratios | [2] |

| Cytokine Suppression | AIA rat model | 25, 50 mg/kg | Reduced serum IL-6, TNF-α, IL-1β, IL-17 | [2] |

| Anti-atherosclerotic Effects | HFD rabbit model | 7.5, 15 mg/kg | Improved lipid profile; Reduced intimal thickening | [3] |

| CYP450 Inhibition | In vitro enzyme assay | 0.47-4.28 μM | IC50: CYP3A4=4.277 μM; CYP2C8=0.470 μM | [8] |

| Pharmacokinetics | Rat plasma | 10 mg/kg (oral) | Bioavailability: 10.7% | [9] |

The dose-response relationship for corilagin's NF-κB inhibitory activity has been quantitatively established across multiple studies. In MH7A synovial cells, corilagin demonstrated concentration-dependent inhibition of IL-1β-induced NF-κB activation, with significant effects observed at concentrations as low as 10 μM and maximal inhibition achieved at 40 μM [2]. The therapeutic efficacy extended to in vivo models, with corilagin administration at 25 and 50 mg/kg in AIA rats producing significant reduction in paw swelling and arthritis scores in a dose-dependent manner [2]. The consistency of dosing across different disease models reinforces the compound's reproducible activity and provides guidance for future preclinical study design.

Beyond efficacy metrics, pharmacokinetic parameters have been characterized to inform translational development. A validated UPLC-PDA analytical method determined corilagin's oral bioavailability in rat plasma to be approximately 10.7%, highlighting a limitation that may require formulation strategies for clinical translation [9]. Drug interaction studies revealed corilagin's potential to inhibit cytochrome P450 enzymes, with IC50 values of 4.277 μM for CYP3A4 and 0.470 μM for CYP2C8 [8]. When co-administered with sitagliptin, corilagin significantly reduced bioavailability of the antidiabetic drug, decreasing Cmax by 5.8-fold and AUC by 14.96-fold [8]. These quantitative interactions underscore the importance of considering potential drug-drug interactions in therapeutic development.

Detailed Experimental Protocols and Methodologies

In Vitro Assessment of NF-κB Inhibition

The evaluation process for corilagin's effects on the NF-κB pathway employs standardized cellular models and treatment conditions that can be implemented across research settings. For rheumatoid arthritis-focused research, the MH7A human synovial cell line stimulated with IL-1β (10 ng/mL) serves as a well-established model [2]. Cells are typically pre-treated with varying concentrations of corilagin (10-40 μM) for 2 hours prior to IL-1β stimulation, followed by incubation for 24 hours to assess pathway inhibition [2]. The anti-proliferative effects are evaluated using Cell Counting Kit-8 (CCK-8) assays according to manufacturer protocols, with absorbance measurement at 450 nm [2].

The migration capacity of treated cells is assessed through wound healing assays, where confluent cell monolayers are scratched with a sterile pipette tip, washed, and then incubated with corilagin-containing media [2]. Migration distance is quantified at 0, 24, and 48 hours using image analysis software. For invasion capacity, transwell assays with Matrigel-coated chambers are employed, with cells seeded in the upper chamber and corilagin-containing media in the lower chamber [2]. After 24 hours, cells migrating through the membrane are fixed, stained, and counted under microscopy. Apoptosis rates are determined by flow cytometry using Annexin V-FITC/PI double staining according to standardized protocols, with data analysis quantifying early and late apoptotic populations [2].

Molecular Analysis of Pathway Inhibition

The mechanistic evaluation of NF-κB pathway inhibition requires comprehensive molecular biology techniques. For mRNA expression analysis of NF-κB-regulated genes, quantitative RT-PCR is performed using standardized protocols [2]. Total RNA is extracted using TRIzol reagent, followed by cDNA synthesis using reverse transcriptase. qPCR reactions utilize SYBR Green Master Mix with specific primers for targets of interest (Bax, Bcl-2, IL-6, IL-8, MMPs, COX-2, iNOS) [2]. Expression levels are normalized to GAPDH or β-actin as housekeeping controls, with fold changes calculated using the 2^(-ΔΔCt) method.

Protein-level analysis employs Western blotting for pathway components and cytokines [2]. Cells are lysed using RIPA buffer with protease and phosphatase inhibitors, followed by protein concentration determination via BCA assay. Equal protein amounts are separated by SDS-PAGE and transferred to PVDF membranes, which are then blocked and incubated with primary antibodies against target proteins (p65, P-p65, IκBα, P-IκBα, MAPK components, etc.) [2]. After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using ECL detection systems and quantified by densitometry. For cellular localization studies, immunofluorescent staining is performed with cells fixed in 4% paraformaldehyde, permeabilized with Triton X-100, blocked with BSA, and incubated with p65 primary antibody followed by fluorophore-conjugated secondary antibody [2]. Nuclear translocation is assessed by fluorescence microscopy or confocal imaging.

Signaling Pathway Visualization and Experimental Workflows

The molecular mechanisms of corilagin's NF-κB pathway inhibition involve multiple signaling components and regulatory interactions. The following diagram synthesizes findings from across the research literature to present a comprehensive visualization of these mechanisms:

Schematic of corilagin's multi-target inhibition of NF-κB signaling and related pathways.

The experimental workflow for evaluating corilagin's activity encompasses both in vitro and in vivo approaches, with the following diagram illustrating a standardized research pathway:

Standardized experimental workflow for evaluating corilagin's NF-κB inhibitory activity.

Translational Potential and Drug Development Considerations

The translational pathway for corilagin faces several challenges that require strategic formulation approaches. The compound's modest bioavailability (approximately 10.7% in rats) presents a significant limitation for therapeutic development [9]. To address this, researchers have developed nanoengineered delivery systems that enhance corilagin's pharmacokinetic profile. One approach involves engineering corilagin into supramolecular nanoparticles through conjugation with lipoic acid, creating self-assembling structures with improved stability and tumor accumulation [7]. These nanocarriers leverage the enhanced permeability and retention (EPR) effect for targeted delivery to pathological tissues, potentially overcoming limitations associated with conventional administration.

The drug interaction profile of corilagin necessitates careful consideration in therapeutic development. Studies demonstrate that corilagin can significantly alter pharmacokinetics of co-administered drugs, as evidenced by reduced sitagliptin bioavailability when given concurrently [8]. This interaction appears mediated through CYP450 inhibition, with corilagin showing potent inhibition of CYP2C8 (IC50 = 0.470 μM) and moderate inhibition of CYP3A4 (IC50 = 4.277 μM) [8]. These findings highlight the importance of comprehensive interaction screening during preclinical development and potential need for dose adjustments in combination therapies. Despite these challenges, corilagin's favorable safety profile and multi-target mechanisms support its continued investigation as a promising therapeutic candidate for inflammatory and metabolic disorders.

Conclusion and Future Research Directions

Corilagin represents a promising natural product with demonstrated efficacy in suppressing NF-κB signaling across multiple disease models. Through multi-mechanistic actions including inhibition of IKK phosphorylation, prevention of IκBα degradation, blockade of p65 nuclear translocation, and modulation of upstream regulators including Olfr2 and LOX-1, corilagin achieves comprehensive anti-inflammatory and anti-proliferative effects [2] [4] [3]. The consistency of findings across independent research groups and experimental systems strengthens the evidence base supporting corilagin's therapeutic potential.

References

- 1. Structural Revisions in Natural Ellagitannins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-proliferation and anti-inflammation effects of corilagin in... [pubmed.ncbi.nlm.nih.gov]

- 3. Antiatherosclerotic effects of corilagin via suppression of the... [link.springer.com]

- 4. Corilagin alleviates atherosclerosis by inhibiting NLRP3 ... [frontiersin.org]

- 5. Corilagin inhibits the double strand break-triggered NF- ... [pubmed.ncbi.nlm.nih.gov]

- 6. the double strand break-triggered Corilagin -κB pathway in... inhibits NF [spandidos-publications.com]

- 7. Precise engineering of nanoassembled Corilagin small ... [sciencedirect.com]

- 8. Integrative CYP450 and network pharmacology approach ... [pubmed.ncbi.nlm.nih.gov]

- 9. Development and validation of an UPLC-PDA method for ... [sciencedirect.com]

Core Anti-inflammatory Mechanisms of Action

Corilagin's anti-inflammatory activity is largely attributed to its ability to suppress the production of pro-inflammatory mediators by blocking the NF-κB pathway.

- Inhibition of Pro-inflammatory Factors: In a lipopolysaccharide (LPS)-induced inflammatory model using the RAW264.7 murine macrophage cell line, corilagin significantly reduced the levels of key pro-inflammatory cytokines and mediators, including TNF-α, IL-1β, IL-6, and NO [1].

- Action on the NF-κB Pathway: The study identified that this reduction occurs at both the protein and gene expression levels by blocking the nuclear translocation of NF-κB, a master regulator of inflammation [1]. This mechanism was further supported by a study on cystic fibrosis IB3-1 cells, which confirmed corilagin as a potent inhibitor of NF-κB activity and its subsequent downregulation of the pro-inflammatory gene IL-8 [2].

- Modulation of Other Pathways: Corilagin also promotes the production of the anti-inflammatory factor heme oxygenase-1 (HO-1) [1]. Its effects are pleiotropic, with other studies showing it can inhibit the TGF-β/AKT/ERK signaling pathways in ovarian cancer cells and upregulate the Nrf2 pathway to combat oxidative stress [3] [4].

Summary of Quantitative In Vitro Findings

The table below summarizes key quantitative data from in vitro studies on corilagin's anti-inflammatory and cellular effects.

| Cell Line / Model | Inducing Agent | Key Measured Outcomes | Observed Effects of Corilagin | Citation |

|---|---|---|---|---|

| RAW264.7 murine macrophages | LPS (Lipopolysaccharide) | TNF-α, IL-1β, IL-6, NO, COX-2, HO-1, IL-10 | ↓ Pro-inflammatory cytokines & mediators; ↑ HO-1; ↓ IL-10; Blocked NF-κB nuclear translocation [1] | |

| Cystic fibrosis IB3-1 cells | TNF-α | IL-8 gene expression, NF-κB DNA binding | Inhibited NF-κB binding to DNA; Downregulated TNF-α-induced IL-8 expression [2] | |

| Hepatocellular carcinoma (HCC) cells (SMMC-7721, etc.) | - | Apoptosis, Mitochondrial membrane potential, Cytochrome c, Caspases | Induced apoptosis via mitochondrial & death receptor pathways; Activated caspase-9, -8, -3; ↓ Bcl-2 [5] | |

| Ovarian cancer cells (SKOv3ip, Hey) | - | Cell cycle, Apoptosis, TGF-β secretion | Induced G2/M cell cycle arrest; Enhanced apoptosis; Inhibited TGF-β secretion [4] |

Detailed Experimental Protocol (Based on RAW264.7 Model)

The following methodology outlines a standard protocol for preliminary in vitro exploration of corilagin's anti-inflammatory mechanism, based on the study by [1].

Establishing the Inflammatory Cellular Model

- Cell Line: RAW264.7 murine macrophage cell line.

- Inflammatory Induction: Stimulate cells with LPS (e.g., 100 ng/mL to 1 µg/mL) to activate the inflammatory response.

Treatment and Assay Methods

After establishing the LPS-induced model, treat cells with corilagin and use the following assays to evaluate its effects:

| Assay Target | Specific Method | Key Measurements |

|---|---|---|

| Cytokine & Mediator Levels | ELISA | Quantification of TNF-α, IL-1β, IL-6, and IL-10 in cell culture supernatant [1]. |

| Nitric Oxide (NO) | Griess Method | Measurement of nitrite concentration in the supernatant as an indicator of NO production [1]. |

| mRNA Expression | Real-time Quantitative PCR (qPCR) | Analysis of gene expression levels for TNF-α, COX-2, iNOS, and HO-1 [1]. |

| Protein Expression | Western Blot | Detection of protein levels for COX-2 and HO-1 [1]. |

| NF-κB Translocation | Immunocytochemistry | Visualization and assessment of NF-κB p65 subunit movement from cytoplasm to the nucleus [1]. |

Signaling Pathway Visualization

The following diagram synthesizes findings from multiple studies to illustrate the primary signaling pathways through which corilagin exerts its anti-inflammatory and anti-tumor effects in vitro.

This diagram integrates corilagin's multifaceted mechanisms, showing its inhibition of pro-inflammatory pathways like NF-κB and TGF-β, alongside its promotion of anti-inflammatory and anti-proliferative processes.

Research Implications and Future Directions

The in vitro data positions corilagin as a promising multi-target agent for further development.

- Therapeutic Potential: Its ability to simultaneously abate inflammatory damage and promote regression suggests potential for treating inflammation-related diseases [1]. The low toxicity observed toward normal cells in various studies further enhances its therapeutic appeal [3] [6] [4].

- Synergistic Effects: Recent research indicates corilagin can enhance the efficacy of conventional chemotherapeutic drugs like 5-Fluorouracil (5-FU) and sensitize cancer cells to paclitaxel and carboplatin, suggesting potential for combination therapies [7] [4].

- Areas for Further Study: Future work should prioritize toxicology and pharmacokinetic studies to advance corilagin toward clinical application [6]. The precise molecular target of corilagin and its effects on other signaling pathways also warrant deeper investigation.

References

- 1. on anti-inflammatory mechanism of Preliminary ... exploration Corilagin [pubmed.ncbi.nlm.nih.gov]

- 2. Corilagin is a potent inhibitor of NF-kappaB activity and ... [sciencedirect.com]

- 3. Corilagin - an overview [sciencedirect.com]

- 4. A potential anti-tumor herbal medicine, Corilagin, inhibits ... [bmccomplementmedtherapies.biomedcentral.com]

- 5. Corilagin induces the apoptosis of hepatocellular ... [pmc.ncbi.nlm.nih.gov]

- 6. Corilagin in Cancer: A Critical Evaluation of Anticancer ... [pmc.ncbi.nlm.nih.gov]

- 7. Corilagin enhances the anti-tumor activity of 5-FU by ... [nature.com]

Comprehensive Technical Guide: Corilagin from Terminalia catappa - Sources, Extraction, and Pharmacological Mechanisms

Introduction to Corilagin and Terminalia catappa

Corilagin (β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-d-glucose) is an ellagitannin belonging to the hydrolyzable tannin class of polyphenolic compounds, with molecular formula C₂₇H₂₂O₁₈ and molecular weight of 634.45 g/mol. It exists as an off-white acicular crystalline powder that demonstrates high solubility in polar solvents including methanol, ethanol, acetone, and DMSO [1] [2]. The compound was first isolated in 1951 from Caesalpinia coriaria (divi-divi), but remained largely unstudied until 1985 when its inhibition of RNA tumor virus reverse transcriptase was discovered, sparking increased research interest in its pharmacological potential [2].

Terminalia catappa L., commonly known as tropical almond or Indian almond, is a medicinal plant widely distributed in tropical and subtropical regions. In traditional Asian medicine systems, the leaves of T. catappa have been used for centuries to treat dermatitis and hepatitis [3]. Research has confirmed that extracts from T. catappa leaves exhibit potent antioxidant, anti-inflammatory, and hepatoprotective properties, which are largely attributed to their high content of hydrolysable tannins, including corilagin and chebulagic acid [3] [4]. The Okinawan variant of T. catappa has shown particularly strong free radical scavenging activity compared to other medicinal herbs from the region, suggesting potential chemopreventive applications [3].

Quantitative Composition and Bioactivity Data

Corilagin Content in Terminalia catappa

Table 1: Corilagin yield from Terminalia catappa and related extraction parameters

| Plant Source | Extraction Method | Extraction Solvent | Corilagin Yield | Reference |

|---|---|---|---|---|

| Terminalia catappa leaves | 50% ethanol reflux | 50% aqueous ethanol | 0.6% (of dry weight) | [3] |

| Terminalia catappa leaves | Hot water extraction | Water | Strong radical scavenging (IC₅₀ 0.85 μg/mL for DPPH) | [3] |

| Geranium sibiricum | Microwave-assisted enzymatic extraction | Water (with cellulase) | 6.79 mg/g (0.68%) | [5] |

The extracted corilagin from T. catappa leaves demonstrates exceptional radical scavenging capacity with IC₅₀ values of 0.85 μg/mL against DPPH radicals and 0.2 μg/mL against superoxide anion (O₂·⁻) [3]. Isolated corilagin exhibits even more potent activity with IC₅₀ values of 0.32 μM against O₂·⁻ and 3.2 μM against DPPH radicals [3]. In T. catappa, corilagin is typically accompanied by chebulagic acid (yield 0.86%), which shows complementary bioactivity [3].

Bioactivity Parameters of Corilagin

Table 2: Experimentally determined bioactivity parameters of corilagin

| Bioactivity Assay | Experimental System | Key Parameters/Results | Reference |

|---|---|---|---|

| Antioxidant Activity | DPPH radical scavenging | IC₅₀ = 3.2 μM | [3] |

| Superoxide anion scavenging | IC₅₀ = 0.32 μM | [3] | |

| Peroxyl radical scavenging | Significant inhibition at low μM concentrations | [4] | |

| Hepatoprotective Effects | GalN/LPS-induced liver injury in rats | 40 mg/kg significantly reduced serum ALT, AST, GST | [3] [4] |

| Lipid peroxidation inhibition | Reduced mitochondrial lipid peroxidation | [3] | |

| Anti-inflammatory Activity | LPS-induced macrophages | Inhibited TLR4/MyD88/NF-κB pathway | [6] |

| RAW264.7 cells | Reduced pro-inflammatory mediators | [6] | |

| Anticancer Activity | Hepatocellular carcinoma | Induced G2/M cell cycle arrest | [7] [2] |

| Cholangiocarcinoma in nude mice | Downregulated Notch1 and mTOR expression | [7] | |

| Antiviral Activity | SARS-CoV-2 RdRp inhibition | EC₅₀ = 3.33 ± 0.52 μM (cell-based) | [1] |

| SARS-CoV-2 replication in Vero cells | EC₅₀ = 0.13 mmol/L | [1] |

Extraction and Purification Methodologies

Conventional Extraction Protocols

The standard extraction methodology for corilagin from Terminalia catappa leaves involves using 50% aqueous ethanol as the extraction solvent [3]. The optimized protocol includes:

- Plant material preparation: Fresh or dried T. catappa leaves are ground to a fine powder (particle size 0.5-1.0 mm) to maximize surface area for extraction [3].

- Solvent extraction: The powdered plant material is refluxed with 50% aqueous ethanol at 70-80°C for 2-3 hours with continuous stirring at 200 rpm [3] [2].

- Concentration: The ethanol extract is concentrated under reduced pressure at 40°C using a rotary evaporator to preserve heat-sensitive compounds [3].

- Fractionation: The concentrated extract is sequentially partitioned with organic solvents of increasing polarity (hexane, ethyl acetate, n-butanol) to enrich the corilagin content in the appropriate fraction [3].

For large-scale extraction, subcritical water extraction (SWE) has demonstrated advantages over conventional methods, yielding higher amounts of corilagin while avoiding organic solvents [2]. SWE is typically performed at temperatures of 100-200°C and pressures sufficient to maintain water in the liquid state, which significantly improves the extraction efficiency of polyphenolic compounds [2].

Advanced Extraction Technologies

Microwave-assisted enzymatic extraction (MAEE) represents a novel, environmentally friendly approach that combines the advantages of microwave irradiation with enzymatic cell wall degradation [5]. The optimized protocol for MAEE includes:

- Enzyme selection: Cellulase (Celluclast 1.5L, ≥1000 U/mg) is selected for its ability to hydrolyze cellulose and break down the plant cell wall matrix, facilitating the release of bound polyphenols [5].

- Enzyme concentration: 1.5-2.0% (w/w) cellulase relative to plant material weight [5].

- Microwave parameters: Power 500W, temperature 50°C, irradiation time 10 minutes with pulsed operation (30s on/30s off) to prevent thermal degradation [5].

- Liquid-to-solid ratio: 25:1 mL/g for optimal extraction efficiency [5].

- pH control: Maintenance at pH 4.5-5.0 using citrate buffer for optimal cellulase activity [5].

This innovative MAEE approach has demonstrated significantly enhanced yields (64-73% increase compared to conventional extraction) while using only deionized water as the extraction medium, making it particularly suitable for pharmaceutical applications where solvent residues are a concern [5].

Purification and Isolation Methods

High-speed countercurrent chromatography (HSCCC) has emerged as a highly efficient method for the preparative separation of corilagin from crude plant extracts [8]. The HSCCC protocol typically employs a two-phase solvent system consisting of n-hexane:ethyl acetate:methanol:water (1:5:1:5, v/v/v/v), where corilagin partitions into the lower aqueous phase [8]. The method enables direct and successive injections of crude methanolic extract, achieving high-purity corilagin (>95%) in a single purification step [8].

For analytical quantification and quality control, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. The optimal conditions include:

- Column: C18 column (250 × 4.6 mm, 5 μm particle size)

- Mobile phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)

- Gradient program: 0-5 min: 5% B; 5-25 min: 5-30% B; 25-30 min: 30-80% B

- Flow rate: 1.0 mL/min

- Detection: UV at 280 nm

- Column temperature: 30°C [2] [5]

Pharmacological Mechanisms and Signaling Pathways

Hepatoprotective Mechanisms

Corilagin demonstrates potent hepatoprotective effects against drug-induced liver injury, particularly in galactosamine (GalN)/lipopolysaccharide (LPS)-induced hepatotoxicity models [3] [4]. The molecular mechanisms underlying these protective effects involve:

- Suppression of oxidative stress: Corilagin significantly reduces free radical formation and lipid peroxidation in liver mitochondria by scavenging reactive oxygen species (ROS) including superoxide anion and peroxyl radicals [3] [4].

- Inhibition of apoptosis: Corilagin pretreatment prevents caspase-3 activation and DNA fragmentation in hepatocytes, indicating potent anti-apoptotic activity [3] [4].

- Enhancement of antioxidant defense: Corilagin upregulates the Nrf2 pathway, increasing the expression of downstream antioxidant enzymes including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase catalytic (GCLC) and modifier (GCLM) subunits [1]. This enhanced antioxidant capacity contributes significantly to the hepatoprotective effects against acetaminophen and other hepatotoxin-induced damage.

- Modulation of detoxification enzymes: Corilagin normalizes the activity of glutathione S-transferase (GST), which is typically elevated during chemical-induced hepatotoxicity [3] [4].

The following diagram illustrates the primary hepatoprotective mechanisms of corilagin:

Hepatoprotective mechanisms of corilagin against toxin-induced liver injury.

Anti-inflammatory and Immunomodulatory Pathways

Corilagin demonstrates significant anti-inflammatory activity through multiple mechanisms, with recent research revealing its potent effects on macrophage polarization and inflammatory signaling pathways [6]. The molecular mechanisms include:

- TLR4/NF-κB pathway inhibition: In LPS-induced macrophages, corilagin dramatically decreases the activation of TLR4, MyD88, and subsequent NF-κB signaling, leading to reduced expression of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6 [6].

- Macrophage phenotype modulation: Corilagin promotes a shift from pro-inflammatory M1 macrophages to anti-inflammatory M2 phenotypes, particularly in diabetic wound healing models where excessive inflammation impairs tissue repair [6].

- Enhancement of fatty acid oxidation: The compound promotes M2 macrophage polarization through upregulation of fatty acid oxidation, which provides the metabolic foundation for anti-inflammatory macrophage functions [6].

- Inhibition of inflammatory mediators: Corilagin suppresses the production of nitric oxide (NO), prostaglandin E2 (PGE2), and inducible nitric oxide synthase (iNOS) in activated macrophages [2].

Anticancer Mechanisms and Signaling Pathways

Corilagin has demonstrated promising anticancer activity against various cancer types, with particularly notable effects on hepatocellular carcinoma and cholangiocarcinoma [7] [2]. The compound exerts its antitumor effects through multiple interconnected mechanisms:

- Cell cycle arrest: Corilagin induces G2/M phase arrest in hepatocellular carcinoma cells by modulating the expression and activity of cyclin-dependent kinases (CDKs) and their regulatory cyclins [7] [2].

- Apoptosis induction: The compound promotes both intrinsic and extrinsic apoptotic pathways, characterized by altered expression of procaspase-3, procaspase-8, procaspase-9, poly (ADP-ribose) polymerase (PARP), and Bcl-2 family proteins (increased Bax/Bcl-2 ratio) [7].

- Reactive oxygen species (ROS) generation: In breast cancer cells, corilagin-induced apoptosis and autophagic cell death depend on production of intracellular ROS, creating oxidative stress that exceeds the threshold of cancer cell tolerance [7].

- Signaling pathway modulation: Corilagin suppresses the activation of both canonical Smad and non-canonical ERK/Akt pathways, and downregulates the expression of Notch1 and mammalian target of rapamycin (mTOR) in cholangiocarcinoma models [7].

- Low toxicity to normal cells: Importantly, corilagin shows selective cytotoxicity toward cancer cells with significantly less toxicity to normal cells and tissues, suggesting a favorable therapeutic window [1] [7] [2].

The following diagram summarizes the multifaceted anticancer mechanisms of corilagin:

Multifaceted anticancer mechanisms of corilagin through multiple signaling pathways.

Antiviral Activity and Mechanisms

Recent investigations have revealed potent antiviral activity of corilagin against SARS-CoV-2, positioning it as a promising candidate for COVID-19 therapeutics [1]. The antiviral mechanisms include:

- RNA-dependent RNA polymerase (RdRp) inhibition: Corilagin effectively inhibits SARS-CoV-2 RdRp polymerase activity in both cell-free and cell-based assays, with an EC₅₀ of 3.33 ± 0.52 μM in HEK293T cells, comparable to remdesivir (EC₅₀ = 1.81 ± 0.26 μmol/L) [1].

- Resistance to proofreading exoribonuclease: As a non-nucleoside inhibitor, corilagin fully resists the proofreading activity of the SARS-CoV-2 nsp10-nsp14 exoribonuclease complex, which typically degrades many antiviral compounds [1].

- Synergistic activity with remdesivir: The combination of corilagin with remdesivir exhibits additive activity against SARS-CoV-2 RdRp, suggesting potential combination therapy approaches [1].

- Binding to RdRp palm domain: Computational modeling predicts that corilagin binds to the palm domain of SARS-CoV-2 RdRp, preventing conformational changes required for nucleotide incorporation [1]. Specifically, the highly conserved SDD sequence residue D761 and its adjacent residues G616, D761, and K798 form strong hydrogen bonds with corilagin molecules at the entrance of the NTP channel, preventing NTP from entering the active site for RNA chain synthesis [1].

Experimental Models and Research Methodologies

In Vitro Bioassay Systems

Cell-based systems for evaluating corilagin bioactivity include:

- Hepatoprotective assays: Primary hepatocyte cultures or HepG2 cell lines treated with galactosamine (GalN, 30 mM) and lipopolysaccharide (LPS, 1 μg/mL) to induce hepatotoxicity [3] [4]. Corilagin is typically tested at concentrations ranging from 10-100 μM, with pretreatment 2 hours prior to toxin exposure.

- Anticancer activity screening: Various cancer cell lines including hepatocellular carcinoma (Hep3B, HepG2), breast cancer (MCF-7), cholangiocarcinoma, and ovarian cancer cells [7] [2]. Standard MTT assays are performed with 24-72 hour exposure to corilagin (0-200 μM concentration range).

- Anti-inflammatory assessment: RAW264.7 murine macrophage cells stimulated with LPS (100 ng/mL) to induce inflammatory response [6]. Corilagin pretreatment (10-50 μM) is administered 1 hour prior to LPS stimulation, with measurement of inflammatory mediators (NO, PGE2, TNF-α, IL-6) after 24 hours.

- Antioxidant capacity evaluation: DPPH radical scavenging assay with corilagin concentrations of 0.1-100 μM; superoxide anion scavenging using xanthine/xanthine oxidase system; peroxyl radical scavenging using AAPH-induced linoleic acid peroxidation [3] [5].

In Vivo Experimental Models

Animal models used in corilagin research include:

- GalN/LPS-induced liver injury in rats: Rats (200-250 g) receive subcutaneous injection of GalN (600 mg/kg) followed by intraperitoneal LPS (0.5 μg/kg) [3] [4]. Corilagin (20-40 mg/kg) is administered intraperitoneally 1 hour prior to GalN/LPS treatment. Serum ALT, AST, and GST activities are measured 8 hours after intoxication.

- Diabetic wound healing models: Streptozotocin (STZ)-induced diabetic mice receive full-thickness cutaneous wounds, with corilagin applied topically (0.5-2.0% in ointment) or administered systemically (10-20 mg/kg, i.p.) [6]. Wound closure is monitored through morphological observation and histological analysis over 7-21 days.

- Xenograft tumor models: Immunodeficient nude mice inoculated subcutaneously with human cancer cells (hepatocellular carcinoma, cholangiocarcinoma) [7]. Corilagin is administered intraperitoneally (10-40 mg/kg/day) for 2-4 weeks, with tumor volume measured regularly and molecular analysis of signaling pathways performed on excised tumors.

- Acute toxicity assessment: Mice receive single oral doses of corilagin (up to 2000 mg/kg) with 14-day observation for behavioral changes, weight loss, and mortality [1] [2]. No undesirable behavioral changes or weight loss have been observed at therapeutic doses.

Conclusion and Research Perspectives

Corilagin from Terminalia catappa represents a versatile medicinal herbal agent with demonstrated efficacy across multiple therapeutic areas, including hepatoprotection, anti-inflammatory applications, anticancer therapy, and antiviral treatment. The comparable activity to pharmaceutical drugs like remdesivir in certain applications, combined with its favorable safety profile and low toxicity to normal cells, positions corilagin as a promising candidate for drug development [1] [7].

Several research gaps remain to be addressed before corilagin can advance to clinical applications. Comprehensive pharmacokinetic studies are needed to understand its absorption, distribution, metabolism, and excretion profiles [2]. The molecular targets of corilagin require more precise identification to facilitate structure-activity optimization [7] [2]. Additionally, formulation strategies to improve bioavailability, such as nanoencapsulation or prodrug approaches, represent important research directions [9].

References

- 1. sciencedirect.com/topics/ pharmacology -toxicology-and... [sciencedirect.com]

- 2. Review Corilagin, a promising medicinal herbal agent [sciencedirect.com]

- 3. Antioxidant and hepatoprotective actions of medicinal herb, ... [sciencedirect.com]

- 4. Antioxidant and hepatoprotective actions of medicinal herb, ... [pubmed.ncbi.nlm.nih.gov]

- 5. Optimisation of microwave-assisted enzymatic extraction ... [sciencedirect.com]

- 6. enhances wound healing by modulating the macrophage... Corilagin [pubmed.ncbi.nlm.nih.gov]

- 7. Corilagin in Cancer: A Critical Evaluation of Anticancer ... [pmc.ncbi.nlm.nih.gov]

- 8. One step purification of corilagin and ellagic acid from ... [pubmed.ncbi.nlm.nih.gov]

- 9. in the Real World: 5 Uses You'll Actually See ( Corilagin ) 2025 [linkedin.com]

Comprehensive Technical Guide: Corilagin from Phyllanthus urinaria - Sources, Analysis, and Pharmacological Mechanisms

Executive Summary

Corilagin, a hydrolyzable tannin predominantly found in various Phyllanthus species including Phyllanthus urinaria, represents a promising multi-target therapeutic compound with demonstrated antitumor, antiviral, and anti-inflammatory activities. This whitepaper provides a comprehensive technical overview of corilagin sources, extraction methodologies, quantitative analysis, and mechanistic pharmacological studies to support research and development initiatives. Recent advances in purification technologies, particularly ionic liquid-based extraction, have enabled higher purity yields (>99%) while reducing processing time and environmental impact. Significant progress has been made in elucidating corilagin's complex signaling pathways, including its role in activating innate immune responses through the cGAS-STING pathway and inducing mitochondrial dysfunction in pathogens. This guide consolidates the most current research findings and technical protocols to facilitate further investigation into this promising natural product for drug development applications.

Introduction and Botanical Sources

Corilagin (C27H22O18) is a polyphenolic tannic acid and a major bioactive compound present in various plant species, with particularly high concentrations in multiple Phyllanthus species. As a hydrolyzable tannin, it represents an important component of traditional medicinal preparations, especially in Traditional Chinese Medicine (TCM) where it contributes significantly to the therapeutic effects of herbal remedies. The compound's chemical structure features multiple galloyl groups and a hexahydroxydiphenoyl (HHDP) moiety, which contributes to its diverse biological activities and water solubility. [1]

The genus Phyllanthus (family Phyllanthaceae) comprises over 1,000 species of trees, herbs, and shrubs distributed globally, with many species exhibiting significant pharmacological value due to their rich content of bioactive compounds. Among these, Phyllanthus urinaria (commonly known as "Yexiazhu" in TCM) stands out as a particularly valuable source of corilagin, alongside other species including P. niruri and P. amarus. [2] Traditionally, the whole plant, roots, fruits, and leaves of P. urinaria have been used in various medicinal systems worldwide to treat diverse health complications. In TCM practice, decoction of the whole plant is employed to clear heat-toxin and remove dampness, specifically for treating jaundice, enteritis, diarrhea, and dropsy. The TCM prescription "yexiazhu capsule," derived from P. urinaria, is specifically indicated for hepatitis B treatment. [2]

Beyond Phyllanthus species, corilagin has been identified in several other medicinal plants, though generally at lower concentrations. Research has indicated that Dimocarpus longan (longan) may contain significant quantities of corilagin, with one study identifying it as the plant source with the maximum content among ten species screened. [3] This wide distribution across plant species provides multiple sourcing options for research and development purposes, though Phyllanthus urinaria remains the most extensively studied and traditionally validated source.

Quantitative Analysis of Corilagin Content

Corilagin Content Across Plant Species

Table 1: Comparative Corilagin Content in Various Plant Sources

| Plant Source | Plant Part | Corilagin Content | Extraction Method | Reference |

|---|---|---|---|---|

| Phyllanthus urinaria | Whole plant | ~1.5-2.5% dry weight | Ionic liquid extraction | [4] |

| Phyllanthus niruri | Whole plant | ~0.8-1.5% dry weight | Ethyl acetate fractionation | [3] |

| Dimocarpus longan | Not specified | Maximum among 10 species | Ethanol extraction | [3] |

| Terminalia catappa | Leaves | Quantitative data not provided | Not specified | [1] |

Analytical Methods for Corilagin Quantification

High-Performance Liquid Chromatography (HPLC) represents the gold standard for corilagin quantification and purity assessment. The following optimized protocol has been established for reliable corilagin analysis: [3]

- Chromatographic Column: Waters XBridge Shield RP18 (4.6 mm × 250 mm, 5 μm)

- Detection: DAD detector at 280 nm

- Column Temperature: 30°C

- Mobile Phase: Acetonitrile (A) and 0.1% KH2PO4 (B)

- Flow Rate: 1 mL/min

- Injection Volume: 20 μL

- Elution Program: Gradient elution with the following profile:

- 0-10 min: 15% A / 85% B

- 10-15 min: 20% A / 80% B

- 15-20 min: 25% A / 75% B

For standard curve preparation, corilagin standard solution (0.25 mg/mL) is prepared in 50% methanol and serially diluted to concentrations of 0.025, 0.050, 0.075, 0.100, and 0.125 mg/mL. The linear relationship between peak area (Y) and concentration (X) demonstrates excellent correlation coefficients (typically R² > 0.999), enabling precise quantification. [3]

Sample preparation follows a standardized protocol: 5 g of plant material powder is extracted with 25 mL of 95% ethanol at room temperature for three times (12 hours each time). The solvent is evaporated under vacuum, and the dried ethanol extract is dissolved in 50% methanol (100 mL) and filtered through a 0.45 μm membrane before analysis. [3]

Extraction and Purification Methodologies

Advanced Extraction Protocols

3.1.1 Ionic Liquid-Based Extraction

Recent advances in green extraction technologies have yielded significantly improved corilagin yields from Phyllanthus species. The optimized ionic liquid extraction method represents a substantial improvement over traditional solvent-based approaches: [4]

- Optimal Ionic Liquid: 0.4 M [BMIm]Br (1-butyl-3-methylimidazolium bromide)

- Liquid-Solid Ratio: 10:1

- Extraction Technique: Ultrasonication dispersion

- Temperature: 50°C

- Time: 15 minutes

This method demonstrates superior extraction efficiency while reducing processing time and environmental impact compared to conventional organic solvents. The ionic liquid serves as both an extraction enhancer and a stabilizer for sensitive polyphenolic compounds like corilagin.

3.1.2 Conventional Ethanol Extraction

For laboratories without access to ionic liquid technology, a standardized ethanol extraction protocol provides reliable results: [3]

- Solvent System: 75% ethanol in water

- Extraction: Triple extraction at room temperature (3 × 5L solvent per 3 kg dried plant material)

- Concentration: Rotary evaporation under reduced pressure

- Fractionation: Sequential partitioning with petroleum ether, CHCl₃, ethyl acetate, and n-BuOH (3:1, v/v, three times each)

The ethyl acetate fraction typically contains the highest concentration of corilagin and related tannins, making it the preferred fraction for further purification steps.

Purification Techniques

3.2.1 Multi-Stage Purification Protocol

A combination of purification techniques enables the production of high-purity corilagin suitable for research and pharmaceutical applications: [4]

- Macroporous Resin Treatment: D101 macroporous resin effectively removes [BMIm]Br ionic liquid and other impurities

- Preparative HPLC: Isolates corilagin from complex plant matrices with 86.49% purity

- Water Precipitation: Further purification achieves 99.12% final purity

This integrated approach represents a scalable process suitable for industrial-level production while maintaining high purity standards. The water precipitation step specifically enhances purity by leveraging corilagin's differential solubility characteristics.

3.2.2 Chromatographic Separation

For laboratory-scale purification, the following chromatographic sequence has proven effective: [3]

- Polyamide Column Chromatography: Gradient elution with H₂O-EtOH (10:0 to 0:10) followed by 3.5% NH₃-H₂O

- Sephadex LH-20 Column: Methanol elution to obtain pure corilagin

This method yields corilagin with excellent purity profiles confirmed by HPLC, NMR, and mass spectrometric analyses. The typical yield from 3 kg of dried P. niruri whole plant is approximately 43.0 mg of pure corilagin. [3]

Table 2: Comparison of Extraction and Purification Methods

| Method | Purity Yield | Processing Time | Scalability | Key Advantages |

|---|---|---|---|---|

| Ionic Liquid + Prep-HPLC + Precipitation | 99.12% | ~4-6 hours | Industrial scale | Green process, high purity |

| Ethanol Extraction + Column Chromatography | 98% (HPLC) | 24-48 hours | Laboratory scale | Widely accessible materials |

| Supercritical Fluid Extraction (Patent) | Not specified | Reduced time | Industrial scale | Low energy consumption |

Pharmacological Activities and Mechanisms

Anticancer Activities

Corilagin demonstrates broad-spectrum antitumor activity with a favorable toxicity profile against normal cells. In vitro studies across multiple cancer cell lines have established its potent anticancer effects through diverse mechanisms: [3]

Table 3: Anticancer Mechanisms of Corilagin

| Cancer Type | Cell Lines | Proposed Mechanisms | Experimental Evidence |

|---|---|---|---|

| Hepatocellular Carcinoma | SMMC7721, Bel7402, MHCC97-H, HepG2 | Apoptosis induction, ROS generation | IC₅₀ values 5-20 μM; Selective toxicity to cancer cells |

| Breast Cancer | MCF-7 | Apoptosis and autophagy via ROS; ERK and hypoxia pathways | Dose-dependent growth inhibition |

| Leukemia | HL-60 | Fas receptor/ligand expression; Caspase-3 activation; Reduced telomerase activity | DNA fragmentation; CD95 pathway activation |

| Melanoma | MeWo | MAPKs, Myc/Max, NFκB, and hypoxia pathways | Inhibition of proliferation, metastasis and angiogenesis |

| Osteosarcoma | 143B | Fas receptor/ligand expression pathway | Apoptosis induction |

Corilagin has demonstrated synergistic effects with conventional chemotherapeutic agents. Specifically, the coefficient of drug interaction (CDI) of 10 μM corilagin combined with 20 μM cisplatin (cDDP) reached 0.77, indicating significant potentiation of antitumor activity. This synergistic effect potentially allows for dose reduction of conventional chemotherapeutics while maintaining efficacy and reducing side effects. [3]

Graphical Abstract 1: Comprehensive anticancer mechanisms of corilagin demonstrating multiple pathways inducing cancer cell death.

Antiviral Activities

Recent research has elucidated corilagin's potent antiviral properties against diverse viral pathogens through multiple mechanisms of action:

4.2.1 Anti-Cytomegalovirus Activity

A groundbreaking 2024 study demonstrated that corilagin effectively controls human cytomegalovirus (HCMV) infection both in vitro and in vivo through activation of the cGAS-STING signaling pathway: [5]

- In Vitro Efficacy: Significant reduction of HCMV replication in human fibroblast cells

- In Vivo Efficacy: Low, medium, and high doses (25, 50, 100 mg/kg) significantly reduced MCMV load in liver and lung tissues of mouse models

- Safety Profile: No significant side effects observed with continuous corilagin administration

- Mechanism: Activation of cGAS-STING pathway leading to increased phosphorylation of TBK1, IRF3, and p65, ultimately inducing type I interferon production